N-[1-(2,4-difluorophenyl)cyclohexyl]-2-(3-oxomorpholin-4-yl)acetamide
Description
N-[1-(2,4-difluorophenyl)cyclohexyl]-2-(3-oxomorpholin-4-yl)acetamide is a synthetic organic compound characterized by the presence of a difluorophenyl group, a cyclohexyl ring, and a morpholinone moiety
Properties
IUPAC Name |
N-[1-(2,4-difluorophenyl)cyclohexyl]-2-(3-oxomorpholin-4-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F2N2O3/c19-13-4-5-14(15(20)10-13)18(6-2-1-3-7-18)21-16(23)11-22-8-9-25-12-17(22)24/h4-5,10H,1-3,6-9,11-12H2,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKBNYQOGMGAJCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=C(C=C(C=C2)F)F)NC(=O)CN3CCOCC3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,4-difluorophenyl)cyclohexyl]-2-(3-oxomorpholin-4-yl)acetamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the Cyclohexyl Intermediate: The cyclohexyl ring is introduced through a Grignard reaction involving cyclohexylmagnesium bromide and 2,4-difluorobenzaldehyde.
Introduction of the Morpholinone Moiety: The intermediate is then reacted with morpholine in the presence of an oxidizing agent to form the morpholinone ring.
Acetylation: The final step involves acetylation of the morpholinone intermediate using acetic anhydride to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,4-difluorophenyl)cyclohexyl]-2-(3-oxomorpholin-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Halogenation and other substitution reactions can be performed using appropriate halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[1-(2,4-difluorophenyl)cyclohexyl]-2-(3-oxomorpholin-4-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Biology: The compound is studied for its interactions with biological macromolecules and its potential effects on cellular pathways.
Materials Science: It is explored for its properties as a building block in the synthesis of advanced materials with specific electronic or mechanical properties.
Mechanism of Action
The mechanism of action of N-[1-(2,4-difluorophenyl)cyclohexyl]-2-(3-oxomorpholin-4-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-[1-(2,4-difluorophenyl)cyclohexyl]-2-(3-oxomorpholin-4-yl)acetamide: shares structural similarities with other difluorophenyl and morpholinone derivatives.
This compound: can be compared to compounds such as N-(2,4-difluorophenyl)-2-(morpholin-4-yl)acetamide and N-(2,4-difluorophenyl)-2-(piperidin-4-yl)acetamide.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct physicochemical properties and biological activities. This makes it a valuable compound for targeted research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
